molecular formula C8H15N3O2 B14211933 2-Acetyl-N-methyltetrahydropyridazine-1(2H)-carboxamide CAS No. 823192-88-7

2-Acetyl-N-methyltetrahydropyridazine-1(2H)-carboxamide

Cat. No.: B14211933
CAS No.: 823192-88-7
M. Wt: 185.22 g/mol
InChI Key: IDHYCWUZFCJGHN-UHFFFAOYSA-N
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Description

2-Acetyl-N-methyltetrahydropyridazine-1(2H)-carboxamide is a synthetic organic compound that belongs to the class of pyridazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-N-methyltetrahydropyridazine-1(2H)-carboxamide typically involves the following steps:

    Formation of the pyridazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Acetylation: Introduction of the acetyl group can be done using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Methylation: The N-methyl group can be introduced using methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions could target the pyridazine ring or the acetyl group, potentially forming alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-Acetyl-N-methyltetrahydropyridazine-1(2H)-carboxamide could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving pyridazine derivatives.

    Medicine: Possible applications in drug discovery and development, particularly for diseases where pyridazine derivatives have shown efficacy.

    Industry: Use in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action for 2-Acetyl-N-methyltetrahydropyridazine-1(2H)-carboxamide would depend on its specific biological target. Generally, pyridazine derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine: The parent compound, which lacks the acetyl and N-methyl groups.

    2-Acetylpyridazine: Similar structure but without the N-methyl group.

    N-Methylpyridazine: Lacks the acetyl group but has the N-methyl group.

Uniqueness

2-Acetyl-N-methyltetrahydropyridazine-1(2H)-carboxamide is unique due to the presence of both the acetyl and N-methyl groups, which can influence its chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

823192-88-7

Molecular Formula

C8H15N3O2

Molecular Weight

185.22 g/mol

IUPAC Name

2-acetyl-N-methyldiazinane-1-carboxamide

InChI

InChI=1S/C8H15N3O2/c1-7(12)10-5-3-4-6-11(10)8(13)9-2/h3-6H2,1-2H3,(H,9,13)

InChI Key

IDHYCWUZFCJGHN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCCCN1C(=O)NC

Origin of Product

United States

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